(R)-3-Amino-4-(tert-butoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-3-Amino-4-(tert-butoxy)butanoic acid” is a chemical compound that has been used as a key starting material in the synthesis of sitagliptin .
Synthesis Analysis
A novel synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” has been developed using commercially available starting materials. This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-4-(tert-butoxy)butanoic acid” is complex and involves several key components. The compound contains a tert-butoxy group, an amino group, and a butanoic acid group .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” include an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement. These reactions are crucial for the installation of the chiral β-amino acid moiety present in sitagliptin .
Scientific Research Applications
Asymmetric Hydrogenation and Synthesis
(3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-3-Amino-4-(tert-butoxy)butanoic acid, has been synthesized through asymmetric hydrogenation of enamine ester. This process involves the use of chiral ferrocenyl ligands and rhodium catalysts, resulting in a high enantiomeric excess. The resultant amino ester is isolated and further processed to achieve an enantiomeric excess of over 99%. This process underlines the importance of (R)-3-Amino-4-(tert-butoxy)butanoic acid in the stereoselective preparation of pharmacophores, highlighting its significance in medicinal chemistry (Kubryk & Hansen, 2006).
Biocatalysis and Biosynthesis
A novel transaminase from Actinobacteria sp. (As-TA) has been utilized for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the production of Dolutegravir for HIV/AIDS treatment. This process underscores the relevance of (R)-3-Amino-4-(tert-butoxy)butanoic acid in the biosynthesis of chiral amines, where the amino group is transferred efficiently under optimized conditions, achieving high conversion rates and enantiomeric excess. This marks a significant advancement in the green and efficient biosynthesis of (R)-amines, expanding the potential of (R)-3-Amino-4-(tert-butoxy)butanoic acid in pharmaceutical manufacturing (Tang et al., 2019).
Safety And Hazards
Future Directions
The future directions for research on “®-3-Amino-4-(tert-butoxy)butanoic acid” could involve further exploration of its synthesis and potential applications. Given its role as a key intermediate in the synthesis of sitagliptin, it may have potential for use in the development of other therapeutic agents .
properties
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXPSWESBCLDA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(tert-butoxy)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.